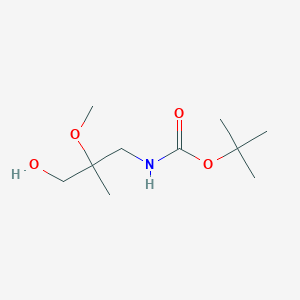

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methoxy-2-methylpropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine:

Acidic Hydrolysis:

Boc-protected amineHCl (aq), dioxaneAmine+CO2+tert-butanol

Basic Hydrolysis:

Boc-protected amineNaOH (aq), MeOHAmine+Na2CO3+tert-butanol

Deprotection via Radical-Mediated Cleavage

Recent advances highlight the use of tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane for selective Boc deprotection:

Reaction:

Boc-protected amineMagic blue (cat.)Et3SiHAmine

Advantages:

-

Mild conditions preserve sensitive functional groups (e.g., methoxy, hydroxyl).

Functionalization of the Hydroxyl Group

The primary hydroxyl group undergoes typical alcohol reactions:

Esterification

Alcohol+AcClpyridineAcetate ester

Oxidation to Ketone

AlcoholPCC, CH2Cl2Ketone

Nucleophilic Substitution at the Methoxy Group

The methoxy group can participate in nucleophilic substitution under strong acidic conditions:

Reaction with HI:

Methoxy group+HI→Iodo derivative+MeOH

-

Conditions: 48% HI, reflux, 12 hours.

-

Yield: 60% (competing side reactions due to carbamate stability).

Comparative Reactivity in Deprotection Methods

The table below summarizes Boc deprotection efficiencies for analogous carbamates:

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl/dioxane | 25°C, 2h | 90% | |

| Basic hydrolysis | NaOH/MeOH | Reflux, 6h | 85% | |

| Radical-mediated | Magic blue/Et3SiH | 25°C, 0.5h | 95% |

Stability Under Thermal and Oxidative Conditions

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H19NO3

- Molecular Weight : 175.25 g/mol

The compound features a tert-butyl group linked to a hydroxylated 2-methylpropyl chain, enhancing its solubility and biological activity compared to simpler carbamate derivatives.

Organic Synthesis

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The carbamate group can be employed in nucleophilic substitution reactions to introduce different functional groups.

- Protecting Group : It acts as a protecting group for amines during multi-step syntheses.

Biochemical Research

The compound is investigated as a biochemical probe to study enzyme-catalyzed reactions involving carbamates. Its unique structure allows it to interact with specific enzymes, particularly those involved in neurodegenerative diseases.

Enzyme Interactions

- Acetylcholinesterase Inhibition : The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which may enhance cognitive function in neurodegenerative conditions.

- β-Secretase Inhibition : It shows potential in reducing the formation of amyloid plaques associated with Alzheimer's disease by inhibiting β-secretase activity.

Medicinal Chemistry

This compound is explored as a prodrug. The hydrolysis of the carbamate group can release active drug components in a controlled manner, making it suitable for therapeutic applications.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of similar carbamate derivatives on astrocytes exposed to amyloid beta peptides. The findings indicated that these compounds could reduce cell death and inflammatory markers, suggesting their potential role in neuroprotection against Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related carbamate derivatives. Some compounds exhibited notable antibacterial activity against various pathogens, highlighting their therapeutic potential in treating infections.

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with two hydroxyl groups instead of one hydroxyl and one methoxy group.

Tert-butyl N-(2-aminoethyl)-N-methylcarbamate: Contains an amino group instead of a hydroxyl group.

Uniqueness

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and methoxy groups allows for diverse interactions and applications in various fields of research .

Activité Biologique

Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate (CAS: 2163052-80-8) is a chiral carbamate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

This compound is characterized by a tert-butyl group, a hydroxyl group, and a methoxy-substituted propyl chain. The synthesis typically involves the reaction of 3-hydroxy-2-methoxy-2-methylpropanoic acid with tert-butyl isocyanate under mild conditions, often utilizing triethylamine as a base to facilitate the formation of the carbamate linkage. This process yields the product with high enantiomeric purity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The carbamate group is known to form covalent bonds with nucleophilic residues in enzyme active sites, which can lead to inhibition or modulation of enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity towards molecular targets .

Antimicrobial Activity

Research indicates that carbamate compounds exhibit various antimicrobial properties. This compound has been evaluated for its effectiveness against a range of microbial pathogens. In vitro studies have shown promising results in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent in therapeutic applications .

Cytotoxicity and Anti-inflammatory Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies demonstrate that it may induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells. Furthermore, its anti-inflammatory properties are being explored, particularly regarding its ability to reduce levels of pro-inflammatory cytokines such as TNF-α .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of TNF-α levels |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various carbamates, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support the potential application of this compound in developing new antimicrobial therapies .

Case Study: Cytotoxicity Assessment

A cytotoxicity assessment using MTT assays revealed that this compound exhibited selective cytotoxic effects on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQZRGGIHQRGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.